(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide
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Description
(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.43. The purity is usually 95%.
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Biological Activity
The compound (2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The structure of the compound can be described as follows:
- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Benzyl Group : A 4-methylbenzyl moiety that enhances lipophilicity.
- Furan Derivative : The presence of a 5-methylfuran contributes to its unique chemical properties.
Synthesis Pathway
The synthesis typically involves several steps:
- Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method.
- Benzyl Group Introduction : Through nucleophilic substitution reactions.
- Enamide Formation : Achieved via a Knoevenagel condensation reaction.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, various amides derived from similar structures were tested against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The results showed varying degrees of antibacterial activity, suggesting that modifications in the structure can influence efficacy .
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 10 µg/mL |
Compound B | S. aureus | 15 µg/mL |
Compound C | Aspergillus niger | 5 µg/mL |
Anticancer Properties
Thiazole derivatives are also investigated for their anticancer potential. In vitro studies have demonstrated that certain thiazole-based compounds can inhibit cancer cell proliferation in various cell lines, including breast and liver cancer cells. The mechanism often involves the modulation of cell signaling pathways and apoptosis induction .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Binding to active sites of enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors that regulate growth and apoptosis.
- Signal Transduction Alteration : Influencing pathways that control cell division and survival.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives, including the target compound, against clinical isolates of E. coli and S. aureus. The compound exhibited a significant reduction in bacterial growth with an MIC comparable to standard antibiotics .
Study 2: Anticancer Activity
In another study, the compound was tested on MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values demonstrating its potential as an anticancer agent .
Properties
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-3-6-15(7-4-13)11-17-12-20-19(24-17)21-18(22)10-9-16-8-5-14(2)23-16/h3-10,12H,11H2,1-2H3,(H,20,21,22)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENCWNLQUHDXCE-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=C(O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=C(O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.